molecular formula C12H13NO2S B1608909 (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid CAS No. 883539-49-9

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid

Cat. No.: B1608909
CAS No.: 883539-49-9
M. Wt: 235.3 g/mol
InChI Key: MMJJISRIJIKCGW-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid: is an organic compound featuring an indole ring substituted with an ethyl group at the nitrogen atom and a sulfanyl-acetic acid moiety at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with indole, which is then functionalized to introduce the ethyl group at the nitrogen atom.

    Ethylation: The nitrogen atom of indole is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfanylation: The next step involves the introduction of the sulfanyl group at the third position of the indole ring. This can be achieved by reacting the ethylated indole with thioglycolic acid under acidic conditions.

    Oxidation: The final step involves the oxidation of the thiol group to form the sulfanyl-acetic acid moiety. This can be done using oxidizing agents such as hydrogen peroxide or sodium periodate.

Industrial Production Methods

Industrial production of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Signal Transduction: May play a role in modulating biological pathways involving indole derivatives.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: May be used in the development of agrochemicals.

Mechanism of Action

The mechanism by which (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the sulfanyl-acetic acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    (1-Methyl-1H-indol-3-ylsulfanyl)-acetic acid: Similar structure but with a methyl group instead of an ethyl group.

    (1-Propyl-1H-indol-3-ylsulfanyl)-acetic acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This slight variation can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-13-7-11(16-8-12(14)15)9-5-3-4-6-10(9)13/h3-7H,2,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJJISRIJIKCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396241
Record name (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883539-49-9
Record name (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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